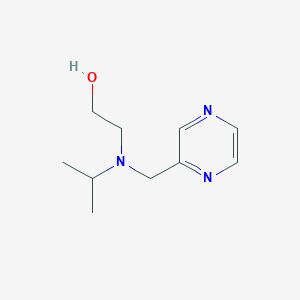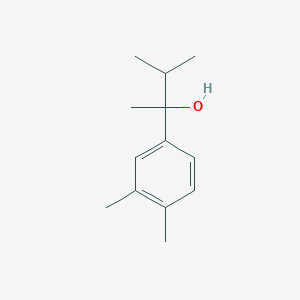
2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-methyl-2-butanone under controlled conditions to yield the desired alcohol.
-
Friedel-Crafts Alkylation: : Another synthetic route involves Friedel-Crafts alkylation, where 3,4-dimethylbenzene is alkylated with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and solvents are chosen to maximize yield and minimize environmental impact. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form various hydrocarbons. Catalytic hydrogenation using palladium on carbon is a typical method for such reductions.
-
Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-one.
Reduction: 2-(3,4-Dimethylphenyl)-3-methyl-butane.
Substitution: 2-(3,4-Dibromophenyl)-3-methyl-butan-2-ol (for halogenation).
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development and testing.
Industry
In the materials science industry, this compound can be used as an intermediate in the production of polymers and resins. Its properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-2-propanol: Similar in structure but with a different alkyl group.
2-(3,4-Dimethylphenyl)-1-butanol: Differing by the position of the hydroxyl group.
3,4-Dimethylphenylmethanol: Lacks the additional methyl group on the butanol moiety.
Uniqueness
2-(3,4-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the butanol moiety. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-7-6-10(3)11(4)8-12/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVJCJCLFWFLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
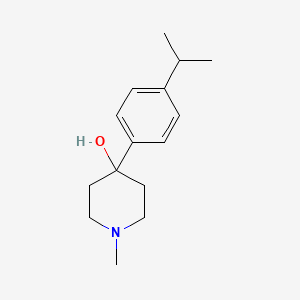
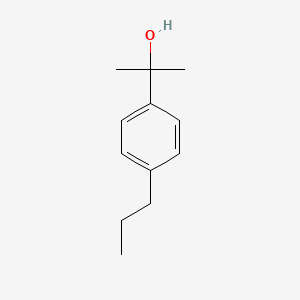
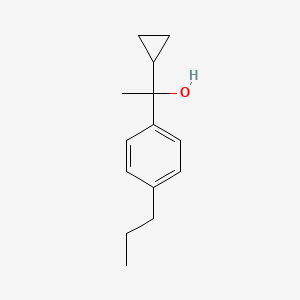
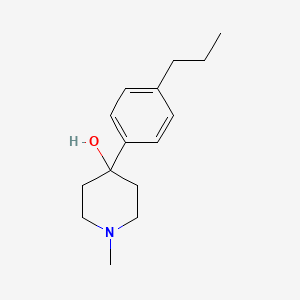
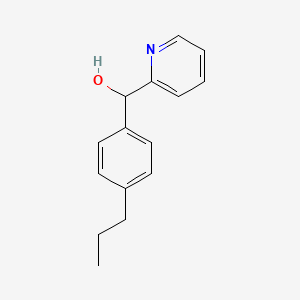

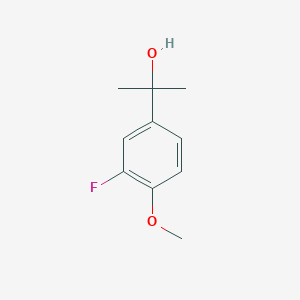
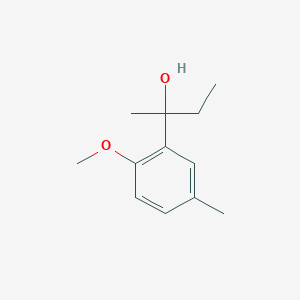
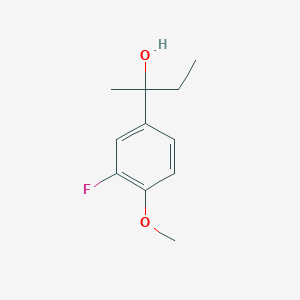
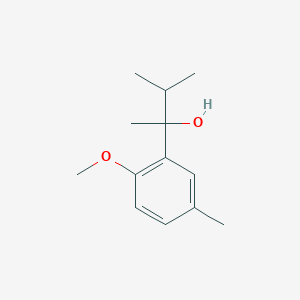

![4-Fluoro-3-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7877704.png)

